Tipranavir isomer

HIV protease inhibition Stereoisomer potency Enzymatic Ki determination

The compound designated by CAS 174590-27-3 corresponds to the (R-(R*,R*))-stereoisomer of tipranavir, a nonpeptidic HIV-1 protease inhibitor of the 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide class. This single stereoisomer, possessing the 1R,6R configuration, is the active pharmaceutical ingredient (API) in Aptivus and is distinct from its (S-(R*,R*))- and (S-(R*,S*))-diastereomers, which exhibit markedly inferior enzymatic activity.

Molecular Formula C31H33F3N2O5S
Molecular Weight 602.669
CAS No. 174590-27-3
Cat. No. B575369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTipranavir isomer
CAS174590-27-3
Molecular FormulaC31H33F3N2O5S
Molecular Weight602.669
Structural Identifiers
SMILESCCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
InChIInChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30+/m0/s1
InChIKeySUJUHGSWHZTSEU-SETSBSEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tipranavir Isomer (CAS 174590-27-3) Procurement Specification and Baseline Identity


The compound designated by CAS 174590-27-3 corresponds to the (R-(R*,R*))-stereoisomer of tipranavir, a nonpeptidic HIV-1 protease inhibitor of the 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide class [1]. This single stereoisomer, possessing the 1R,6R configuration, is the active pharmaceutical ingredient (API) in Aptivus and is distinct from its (S-(R*,R*))- and (S-(R*,S*))-diastereomers, which exhibit markedly inferior enzymatic activity [2]. In procurement contexts, CAS 174590-27-3 is often listed interchangeably as 'tipranavir' or 'tipranavir impurity'—a nomenclature ambiguity that requires careful specification to ensure the intended stereoisomer is sourced .

Why In-Class HIV Protease Inhibitors Cannot Substitute for Tipranavir Isomer (CAS 174590-27-3)


Tipranavir (CAS 174590-27-3) possesses a structural scaffold (sulfonamide-containing dihydropyrone) and resistance profile that is fundamentally distinct from peptidomimetic protease inhibitors such as ritonavir, indinavir, and saquinavir [1]. Unlike these agents, tipranavir establishes a direct hydrogen-bond network with invariant catalytic residues (Asp25, Asp29, Asp30) and the flap-region Ile50 backbone, rather than through a water-mediated interaction [2]. This binding mode confers a thermodynamic signature dominated by favorable entropy (−TΔS = −14.6 kcal/mol) that enables potency retention against multi-drug-resistant HIV-1 variants. Consequently, a laboratory or clinical protocol designed for tipranavir cannot be satisfied by substituting darunavir, atazanavir, or lopinavir, as the resistance profiles are non-overlapping—isolates resistant to darunavir often remain fully susceptible to tipranavir [3].

Quantitative Differentiation Evidence for Tipranavir Isomer (CAS 174590-27-3) Against Closest Comparators


Stereochemical Stringency: (R,R)-Isomer Enzymatic Potency vs. Diastereomeric Counterparts

Within the stereochemical quartet of tipranavir diastereomers, the (R,R)-isomer (CAS 174590-27-3) is unequivocally the most potent. Systematic evaluation of three sets of isolated stereoisomers demonstrated that isomers with the R configuration at C-3R were 'significantly superior, enzymatically and antivirally' to those with the S configuration, while a secondary preference for the 6R over the 6S configuration was observed [1]. The (R,R)-isomer (compound 39b, PNU-140690) inhibits HIV-1 protease with Ki = 8 pM and exhibits IC90 = 100 nM in cell culture, a profile that led to its selection as the clinical candidate while all other stereoisomers were deprioritized [1]. For procurement, this means that sourcing the incorrect diastereomer results in a compound with fundamentally compromised target engagement.

HIV protease inhibition Stereoisomer potency Enzymatic Ki determination

Resistance-Profile Differentiation: Tipranavir Activity Against Multi-PI-Resistant Clinical Isolates vs. Peptidomimetic PIs

Tipranavir retains susceptibility against a broad panel of HIV-1 clinical isolates that have developed high-level resistance to peptidomimetic protease inhibitors. In a study of 134 clinical isolates, 105 viruses exhibited >10-fold resistance to 3 or 4 PIs (average 6.1 PI-resistance mutations per sample). Among these highly PI-resistant isolates, 90% (95/105) remained susceptible to tipranavir; only 8% exhibited 4–10-fold resistance, and just 2% exceeded 10-fold resistance [1]. By contrast, cross-resistance among peptidomimetic PIs (ritonavir, indinavir, saquinavir) is extensive. This differential susceptibility profile means tipranavir uniquely addresses multi-PI-resistant HIV-1 strains that are no longer treatable with darunavir, lopinavir, or atazanavir [2].

Antiviral resistance Cross-resistance Clinical isolate susceptibility

Protease Subtype Selectivity: HIV-1 vs. HIV-2 and Human Aspartic Protease Discrimination

The tipranavir (R)-isomer displays a sharply differentiated selectivity profile. It inhibits recombinant HIV-1 protease with Ki = 8 pM, whereas against HIV-2 protease the Ki is 2 nM—a >100-fold reduction in potency [1]. Against human aspartic acid proteases (pepsin, cathepsins D and E), Ki values fall in the millimolar range, representing an additional 10-fold selectivity loss beyond HIV-2 [1]. In contrast, several peptidomimetic PIs exhibit broader aspartic protease inhibition, contributing to off-target effects. For procurement in HIV-1-specific research, this selectivity profile ensures that observed antiviral effects are attributable to on-target HIV-1 protease inhibition rather than promiscuous aspartic protease activity.

Enzyme selectivity HIV-2 protease Human aspartic protease

Activity Retention Against Key Drug-Resistance Protease Mutants: V82A and V82F/I84V

Tipranavir maintains significant inhibitory potency against common drug-resistance protease mutants that abrogate activity of first-generation PIs. Against the V82A single mutant, tipranavir exhibits Ki = 3.0 nM; against the V82F/I84V double mutant, Ki = 0.25 nM [1]. For comparison, indinavir, ritonavir, and saquinavir lose >10–100-fold potency against V82A-containing proteases [2]. This mutant-specific potency retention is structurally rationalized by tipranavir's direct hydrogen-bond network with invariant catalytic residues, which is independent of the residue at position 82 [1]. For researchers working with drug-resistant HIV-1 protease constructs, tipranavir provides inhibitory coverage that alternative PIs cannot deliver.

Drug resistance mutations V82A mutant Protease inhibitor cross-resistance

Free Form vs. Disodium Salt Bioavailability and Experimental Compatibility

CAS 174590-27-3 represents the free-acid (non-salt) form of tipranavir, in contrast to tipranavir disodium (PNU-140690E, CAS distinct). While both forms share the same enzymatic Ki (8 pM), the disodium salt was specifically developed to improve oral bioavailability and aqueous solubility for in vivo dosing [1]. The free form (CAS 174590-27-3) is preferred for in vitro enzymatic and cell-based assays where solubility is managed via DMSO stocks, while the disodium salt is the standard for pharmacokinetic and animal studies requiring aqueous formulation [2]. In procurement, selecting the incorrect form—free acid vs. disodium—can lead to solubility failures in assay buffers or, conversely, introduction of sodium counterions that interfere with ion-sensitive readouts.

Bioavailability Tipranavir disodium Formulation selection

Absence of Cross-Resistance Between Tipranavir and Darunavir in Sequential Therapy

Clinical isolates from patients failing tipranavir-based regimens largely retain susceptibility to darunavir, and vice versa. In one analysis, the median fold change (FC) in susceptibility to tipranavir among darunavir-resistant isolates was 2.1-fold, compared to 12-fold for darunavir itself [1]. In isolates that developed the tipranavir-selected V82L/T mutations, 84% remained fully susceptible to darunavir (FC < 10), and no isolate became resistant to darunavir (FC > 40) [1]. This non-overlapping resistance profile distinguishes tipranavir from other PI pairs (e.g., amprenavir–darunavir) where cross-resistance is substantial [2]. For procurement in clinical virology research, tipranavir and darunavir are sequential—not interchangeable—agents, and assay panels must include both to fully characterize PI susceptibility.

Darunavir cross-resistance Salvage therapy sequencing Phenotypic fold change

Validated Application Scenarios for Tipranavir Isomer (CAS 174590-27-3) in Research and Industrial Settings


In Vitro Screening of Multi-PI-Resistant HIV-1 Clinical Isolates

When conducting phenotypic susceptibility testing on HIV-1 isolates from highly treatment-experienced patients, tipranavir (CAS 174590-27-3) serves as the reference nonpeptidic PI. As demonstrated by Larder et al. (2000), 90% of isolates with >10-fold resistance to ≥3 peptidomimetic PIs remain susceptible to tipranavir [1]. Laboratories performing Antivirogram or equivalent assays should include tipranavir alongside darunavir to discriminate between tipranavir-susceptible and darunavir-susceptible resistance populations [2].

Biochemical Characterization of Drug-Resistant HIV-1 Protease Mutants

For enzymatic studies using recombinant HIV-1 protease mutants (e.g., V82A, V82F/I84V), tipranavir provides inhibitory coverage that other PIs cannot. With Ki values of 3.0 nM and 0.25 nM against V82A and V82F/I84V, respectively, tipranavir remains potent where first-generation PIs lose >10–100-fold activity [1]. This makes the compound an essential positive control in inhibitor screening cascades targeting drug-resistant protease variants.

HIV-1 Protease Selectivity Profiling vs. Human Aspartic Proteases

In selectivity panels assessing off-target aspartic protease inhibition, tipranavir's >10⁶-fold window between HIV-1 protease (Ki = 8 pM) and human pepsin/cathepsins (Ki in mM range) makes it the benchmark for HIV-1-specific inhibition [1][2]. This property is critical for medicinal chemistry programs aiming to minimize host protease liability while maintaining antiviral potency.

Analytical Reference Standard for Tipranavir Impurity Profiling

CAS 174590-27-3 is cross-listed as 'Tipranavir Impurity' in pharmacopeial contexts. Quality-control laboratories performing HPLC or LC-MS impurity profiling of tipranavir drug substance or formulated capsules must procure this specific stereoisomer as the primary reference standard to identify and quantify diastereomeric impurities, particularly the known TRIS-adduct degradants formed via air oxidation during storage [1].

Quote Request

Request a Quote for Tipranavir isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.